N-(1-methylethyl)octanamide
Description
N-(1-methylethyl)octanamide is a secondary amide characterized by an octanoyl group (C₈H₁₅O) linked to an isopropylamine moiety. Its IUPAC name reflects the branching at the nitrogen atom, where the substituent is a 1-methylethyl (isopropyl) group. Amides like this are often utilized as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their stability and reactivity .
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-propan-2-yloctanamide |
InChI |
InChI=1S/C11H23NO/c1-4-5-6-7-8-9-11(13)12-10(2)3/h10H,4-9H2,1-3H3,(H,12,13) |
InChI Key |
VEELBAIKCLTEML-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC(C)C |
Canonical SMILES |
CCCCCCCC(=O)NC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between N-(1-methylethyl)octanamide and selected analogs:
Structural Implications :
- Aromatic Derivatives (e.g., N-(4-amino-2-methylphenyl)octanamide): The aromatic ring introduces π-π interactions, increasing rigidity and possibly enhancing binding affinity in biological systems .
- Hydroxy/Thioether Derivatives : Functional groups like hydroxyl or thioether moieties (e.g., in ) improve water solubility and enable hydrogen bonding, critical for biological activity .
Physicochemical Properties
While direct data for this compound are unavailable, extrapolations can be made from analogs:
Key Observations :
- The isopropyl group in this compound likely increases hydrophobicity compared to N-hydroxy or aromatic derivatives.
- Aromatic analogs exhibit lower lipophilicity (LogD ~2.1) due to polar amine groups, enhancing solubility in aqueous environments .
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